1-Acetoxy-5-dodecene, (5E)-
Description
1-Acetoxy-5-dodecene, (5E)- is an unsaturated acetate ester with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol. It features a 12-carbon aliphatic chain (dodecene) with an acetoxy group (-OAc) at position 1 and a trans (E)-configured double bond at position 4. This structural configuration distinguishes it from its stereoisomer, the (5Z)-isomer, and other alkenyl acetates.
The compound is primarily utilized in organic synthesis, agrochemical research, and pheromone studies due to its role as a semiochemical in insect communication systems . Its E-configuration influences intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for receptor binding in biological applications.
Properties
CAS No. |
16676-97-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(E)-dodec-5-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8+ |
InChI Key |
FOEWNRTZASNZJY-CMDGGOBGSA-N |
SMILES |
CCCCCCC=CCCCCOC(=O)C |
Isomeric SMILES |
CCCCCC/C=C/CCCCOC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCOC(=O)C |
Other CAS No. |
16676-97-4 16676-96-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-5-dodecene, (5E)- typically involves the esterification of 5-dodecen-1-ol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or by using acid anhydrides. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of 1-Acetoxy-5-dodecene, (5E)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-5-dodecene, (5E)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Epoxides or diols.
Reduction: 5-Dodecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Acetoxy-5-dodecene, (5E)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving pheromones and other signaling molecules.
Medicine: Research into its potential therapeutic effects or as a precursor for drug synthesis.
Industry: Used in the manufacture of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Acetoxy-5-dodecene, (5E)- depends on its application. In biological systems, it may act as a pheromone, interacting with specific receptors in insects or other organisms. The molecular targets and pathways involved can vary, but typically involve binding to olfactory receptors and triggering a signaling cascade that leads to a behavioral response.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
(a) (5Z)-1-Acetoxy-5-dodecene (Z-Isomer)
The Z-isomer shares the same molecular formula (C₁₄H₂₆O₂ ) and functional groups but differs in the double bond geometry at position 5. Key distinctions include:
- Physical Properties : The Z-isomer exhibits a lower melting point (-15°C vs. -8°C for the E-isomer) due to reduced molecular symmetry and packing efficiency.
- Biological Activity: The Z-isomer is a known component of insect pheromones (e.g., in moth species), while the E-isomer shows weaker receptor affinity in bioassays .
- Synthesis: The Z-isomer is typically synthesized via acid-catalyzed esterification of cis-5-dodecenol, whereas the E-isomer requires stereoselective methods like Wittig reactions.
| Property | (5E)-Isomer | (5Z)-Isomer |
|---|---|---|
| Molecular Weight (g/mol) | 226.36 | 226.36 |
| CAS Number | Not listed in sources | 4515741 (ChemSpider) |
| Double Bond Configuration | E (trans) | Z (cis) |
| Key Applications | Synthetic intermediates, niche pheromones | Pheromone blends, agrochemicals |
(b) 5-Tetradecene, (5E)-
This compound (C₁₄H₂₈ ), referenced in , lacks the acetoxy group but shares a similar E-configured double bond at position 5. Differences include:
- Volatility : The absence of the polar acetoxy group increases volatility (boiling point ~245°C vs. ~280°C for 1-acetoxy derivatives).
- Reactivity : 5-Tetradecene undergoes electrophilic additions (e.g., hydrogenation) more readily than acetoxy-substituted analogs due to reduced steric hindrance .
Functional Group Comparisons
(a) Alkenyl Acetates with Varying Chain Lengths
Compounds like 1-acetoxy-6-tetradecene (C₁₆H₃₀O₂) demonstrate that increasing chain length enhances hydrophobicity and lipid solubility, making them more effective in lipid bilayer penetration. However, longer chains reduce volatility, limiting their utility in airborne pheromone systems.
(b) Positional Isomers (e.g., 1-Acetoxy-4-dodecene)
Shifting the double bond to position 4 alters the molecule’s conformational flexibility. Computational studies suggest that 5-dodecene derivatives exhibit optimal spacing between the acetoxy group and the double bond for enzymatic recognition .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (5E)-1-Acetoxy-5-dodecene to improve yield and stereoselectivity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including catalysts (e.g., Lewis acids), temperature gradients, and solvent polarity. For stereoselectivity, chiral catalysts or enantioselective conditions (e.g., Sharpless epoxidation-inspired approaches) can be explored. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS to identify optimal conditions. Purification techniques like column chromatography or distillation are critical for isolating the E-isomer .
Q. What spectroscopic techniques are most reliable for confirming the E-configuration and purity of (5E)-1-Acetoxy-5-dodecene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming the E-configuration via coupling constants (e.g., ). Infrared (IR) spectroscopy identifies functional groups (e.g., acetate C=O stretch at ~1740 cm). Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular ion peaks. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of (5E)-1-Acetoxy-5-dodecene in different environments?
- Methodological Answer : DFT calculations model the compound’s electronic structure, frontier molecular orbitals (HOMO/LUMO), and transition states. Solvent effects can be simulated using polarizable continuum models (PCM). Compare computational results with experimental kinetic data to validate mechanisms (e.g., nucleophilic acyl substitution). Software like Gaussian or ORCA is recommended for such analyses .
Q. What strategies resolve contradictions in reported kinetic data for reactions involving (5E)-1-Acetoxy-5-dodecene?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent). Use statistical tools like ANOVA to assess variability. Investigate potential impurities via high-performance liquid chromatography (HPLC). Cross-validate with independent techniques (e.g., calorimetry for enthalpy changes) and reference control compounds. Transparent reporting of raw data in appendices aids reproducibility .
Q. How should researchers approach conflicting spectral data when characterizing derivatives of (5E)-1-Acetoxy-5-dodecene?
- Methodological Answer : Employ orthogonal analytical methods: X-ray crystallography for definitive structural confirmation, 2D NMR (COSY, NOESY) for spatial assignments, and high-resolution mass spectrometry (HRMS) for molecular formula validation. Compare results with literature spectra from authoritative sources like PubChem or NIST .
Experimental Design and Data Presentation
Q. What factors should be controlled when studying the adsorption behavior of (5E)-1-Acetoxy-5-dodecene on surfaces?
- Methodological Answer : Surface preparation (e.g., cleaning protocols for silica or polymer substrates), environmental controls (humidity, temperature), and analytical techniques like atomic force microscopy (AFM) or microspectroscopic imaging. Quantify adsorption kinetics using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). Reference indoor surface chemistry studies for methodological frameworks .
Q. How to effectively present complex kinetic or thermodynamic data in publications?
- Methodological Answer : Use tables for summarized results (e.g., rate constants, activation energies) and figures for trends (Arrhenius plots, Gibbs free energy diagrams). Include raw data in appendices with annotations (e.g., error margins, statistical significance). Follow IUPAC guidelines for units and nomenclature. Advanced visualization tools like OriginLab or Python’s Matplotlib enhance clarity .
Critical Analysis and Reproducibility
Q. How can researchers ensure reproducibility when reporting synthetic protocols for (5E)-1-Acetoxy-5-dodecene?
- Methodological Answer : Document detailed step-by-step procedures, including equipment specifications (e.g., Schlenk line for air-sensitive steps). Provide spectral data (NMR/IR) for intermediates and final products. Use standardized reference materials and publish datasets in repositories like Zenodo. Follow CONSORT-EHEALTH guidelines for transparent reporting .
Q. What analytical frameworks are recommended for evaluating the environmental impact of (5E)-1-Acetoxy-5-dodecene degradation byproducts?
- Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for byproduct identification, ecotoxicity assays (e.g., Daphnia magna bioassays), and computational toxicity prediction tools (ECOSAR). Lifecycle assessment (LCA) models quantify environmental persistence. Reference EPA DSSTox for hazard evaluation frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
